1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives and analogs of this compound showcases its versatility in drug design. Research has identified its derivatives as promising agents with analgesic, anti-inflammatory, antimicrobial, antifungal, and antiviral activities. For instance, studies have highlighted the synthesis of new Mannich bases of arylpyridazinones, which have demonstrated significant analgesic and anti-inflammatory properties without causing gastric ulcerogenic effects, suggesting their potential as safer therapeutic agents (Gökçe et al., 2005). Similarly, novel conazole analogs, incorporating 1,2,4-triazole derivatives with piperazine nucleus, have been synthesized and shown to possess antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, further validating the compound’s role in developing new therapeutic agents (Mermer et al., 2018).
Antimicrobial and Antiviral Applications
The compound and its derivatives have been investigated for their antimicrobial and antiviral activities. Research into new 1,2,4-triazole derivatives has yielded compounds with good to moderate activities against various microorganisms, underscoring the compound's utility in addressing infectious diseases (Bektaş et al., 2007). Another study focused on the synthesis, reactions, and antiviral activity of certain derivatives, providing insights into their potential use in combating viral infections (Attaby et al., 2006).
Pharmacological Design and Optimization
The design and synthesis of derivatives targeting specific pharmacological receptors highlight the compound's application in drug discovery and optimization. For example, derivatives have been designed to act as alpha(1)-adrenoceptor antagonists, offering insights into structure-activity relationships and pharmacophore models, crucial for developing new therapeutics targeting cardiovascular diseases and conditions related to alpha(1)-adrenergic receptors (Betti et al., 2002).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-5-3-2-4-15(16)12-19(27)25-10-8-24(9-11-25)17-6-7-18(23-22-17)26-14-20-13-21-26/h2-7,13-14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHDNVWUYVARDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone |
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